Amisulprid

Übersicht

Beschreibung

Amisulpride is a second-generation atypical antipsychotic medication primarily used to treat schizophrenia and acute psychotic episodes. It is a selective dopamine D2 and D3 receptor antagonist, which means it blocks these receptors in the brain, helping to alleviate symptoms of psychosis . Amisulpride is also used in lower doses to treat dysthymia and as an antiemetic to prevent postoperative nausea and vomiting .

Wissenschaftliche Forschungsanwendungen

Amisulprid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Psychiatrie: Es wird in großem Umfang bei der Behandlung von Schizophrenie, bipolarer Störung und Dysthymie eingesetzt

Pharmakokinetik: Die Forschung konzentrierte sich auf die Variabilität der Plasma-/Serumspiegel von this compound in verschiedenen Populationen.

Studien zur Blut-Hirn-Schranke: Die Interaktion von this compound mit GLUT1 an der Blut-Hirn-Schranke wurde untersucht, um seine Transportmechanismen zu verstehen.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Antagonisierung von Dopamin-D2- und D3-Rezeptoren im Gehirn . In niedrigen Dosen blockiert es präsynaptische Autorezeptoren, wodurch die Dopaminausschüttung erhöht und depressive Symptome gelindert werden. In höheren Dosen blockiert es postsynaptische Rezeptoren, wodurch die dopaminerge Aktivität reduziert und psychotische Symptome gelindert werden . Diese duale Wirkung macht es effektiv bei der Behandlung sowohl positiver als auch negativer Symptome der Schizophrenie .

Wirkmechanismus

Target of Action

Amisulpride is a benzamide derivative and a dopamine receptor antagonist . It selectively works on dopamine D2 and D3 receptors . These receptors are primarily located in the limbic system , a part of the brain involved in our behavioral and emotional responses .

Mode of Action

Amisulpride interacts with its targets, the dopamine D2 and D3 receptors, by acting as an antagonist . This means it binds to these receptors and blocks their activity. The blockade of these receptors in the limbic system helps to alleviate both positive and negative symptoms of schizophrenia . It also exhibits antidepressant properties in patients with psychiatric disorders, dysthymia, and major depression .

Biochemical Pathways

Amisulpride, as a dopamine D2 and D3 receptor antagonist, influences the dopaminergic pathways in the brain . By blocking the D2 and D3 receptors, amisulpride can alter the levels of dopamine, a neurotransmitter that plays a key role in reward, motivation, memory, and other important functions . This can lead to changes in mood, behavior, and cognition .

Pharmacokinetics

Amisulpride shows linear pharmacokinetics with a bioavailability of 48% . It undergoes minimal metabolism, and its metabolites in plasma are largely undetectable . The elimination half-life of amisulpride is approximately 12 hours after an oral dose . It is predominantly eliminated in the urine as the parent compound .

Result of Action

The molecular and cellular effects of amisulpride’s action primarily involve changes in dopaminergic neurotransmission . By blocking dopamine D2 and D3 receptors, amisulpride can reduce the overactivity of dopamine, which is often associated with positive symptoms of schizophrenia such as hallucinations and delusions . On the other hand, amisulpride can also enhance dopaminergic activity in areas of the brain where dopamine function may be underactive, which can help to alleviate negative symptoms of schizophrenia such as lack of motivation and social withdrawal .

Action Environment

Environmental factors can influence the action of amisulpride. For instance, renal function has been found to significantly impact the pharmacokinetics of amisulpride . Patients with renal impairment may require dose adjustments due to decreased clearance of the drug . Furthermore, amisulpride can be found in the environment, such as in wastewater treatment plants, due to its excretion in urine . Photodegradation, a process influenced by environmental factors like light and temperature, can affect the stability and persistence of amisulpride in the environment .

Biochemische Analyse

Biochemical Properties

Amisulpride interacts with dopamine D2 and D3 receptors . It predominantly works in the limbic system, which explains its relatively lower risk of extrapyramidal adverse effects compared to other atypical antipsychotic agents .

Cellular Effects

Amisulpride alleviates both positive and negative symptoms of schizophrenia, and it exhibits antidepressant properties in patients with psychiatric disorders, dysthymia, and major depression . It has been found to have a higher affinity for the 5-HT 7 receptor .

Molecular Mechanism

Amisulpride works by blocking, or antagonizing, the dopamine D2 receptor, reducing its signaling . The effectiveness of amisulpride in treating dysthymia and the negative symptoms of schizophrenia is believed to stem from its blockade of the presynaptic dopamine D2 receptors .

Temporal Effects in Laboratory Settings

Amisulpride shows large interindividual variability in plasma/serum levels . The elimination half-life of amisulpride is approximately 12 hours after an oral dose .

Dosage Effects in Animal Models

In animal studies, amisulpride demonstrated preferential affinity for presynaptic D2 and D3 receptors at low doses . Higher doses antagonised postsynaptic D2 and D3 receptors .

Metabolic Pathways

Amisulpride undergoes minimal metabolism . Its metabolites in plasma are largely undetectable . Two identified metabolites, formed by de-ethylation and oxidation, are pharmacologically inactive .

Transport and Distribution

Amisulpride and sulpiride are substrates of organic cation transporters of the SLC22 family . SLC22 transporters may play an important role in the distribution of amisulpride and sulpiride, including their ability to penetrate the blood-brain barrier .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Amisulprid umfasst mehrere wichtige Schritte:

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab mit Optimierungen für Ausbeute und Reinheit. Techniken wie Lösungsmitteleindampfung, Lösungsmitteltropfenmahlung und Trockenmahlung werden eingesetzt, um die Löslichkeit und Auflösung des Endprodukts zu verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen: Amisulprid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Wie bei der Synthese erwähnt, ist die Oxidation ein wichtiger Schritt bei der Herstellung von this compound.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Natriumwolframat, Ammoniummolybdat.

Basen: Dimethylsulfat, TBAB.

Kupplungsmittel: Phenylchloroformiat, Oxalylchlorid.

Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist 2-Methoxy-4-amino-5-ethylsulfonylbenzoesäure, die dann zu this compound gekoppelt wird .

Vergleich Mit ähnlichen Verbindungen

Amisulprid wird häufig mit anderen atypischen Antipsychotika verglichen, wie zum Beispiel:

Sulpirid: Ein weiteres substituiertes Benzamid mit ähnlicher dopaminerger Blockieraktivität, jedoch mit zusätzlichen D4-Antagonisten-Eigenschaften mit geringer Affinität

Quetiapin (Seroquel): Ein atypisches Antipsychotikum, das sedierender ist und ein breiteres Rezeptorprofil aufweist.

Aripiprazol (Abilify): Bekannt für seine partielle Agonistenaktivität an Dopaminrezeptoren, wodurch es im Vergleich zu anderen Antipsychotika weniger wahrscheinlich zu Gewichtszunahme führt.

Die Selektivität von this compound für D2- und D3-Rezeptoren sowie das geringere Risiko für extrapyramidale Nebenwirkungen heben es von anderen Antipsychotika ab .

Eigenschaften

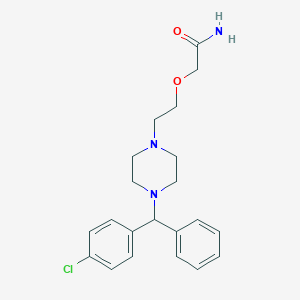

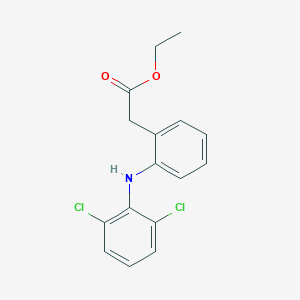

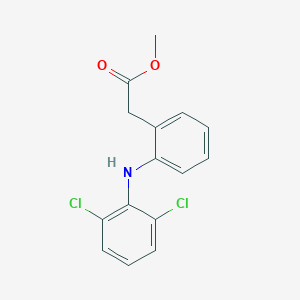

IUPAC Name |

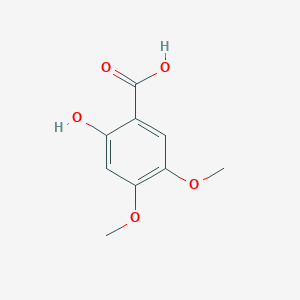

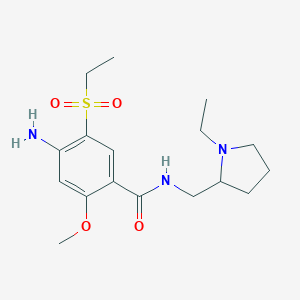

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJOBXMMWNYJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042613 | |

| Record name | Amisulpride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amisulpride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, 2.93e-01 g/L | |

| Record name | Amisulpride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amisulpride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Dopamine is an essential and critical neurotransmitter produced in the substantia nigra and ventral tegmental regions of the brain. Dopaminergic projection function in the nigrostriatal, mesolimbic, and mesocortical systems. Hyperactive dopamine transmission in the mesolimbic areas, or dopamine dysregulation in various major brain regions, is understood as the key driver of positive and negative symptoms of schizophrenia. Many antipsychotic agents act as D2 receptor antagonists, as with amisulpride. Amisulpride is a selective dopamine D2 and D3 receptor antagonist. It has high preferential activity towards dopamine receptors in the limbic system rather than the striatum, leading to a lower risk of extrapyramidal side effects than other atypical antipsychotic agents. At low doses, amisulpride reduces negative symptoms of schizophrenia by blocking pre-synaptic dopamine D2 and D3 receptors, increasing the levels of dopamine in the synaptic cleft and facilitating dopaminergic transmission. At higher doses, amisulpride blocks postsynaptic receptors, inhibiting dopaminergic hyperactivity: this explains the drug improving positive symptoms. Amisulpride also works as an antagonist at 5-HT7A receptors and 5-HT2A receptors, which may be related to its antidepressant effects. The chemoreceptor trigger zone (CTZ), also commonly known as the area postrema (AP), is an important brain region located within the dorsal surface of the medulla oblongata. CTZ is involved in emesis: it contains receptors, such as dopamine receptors, that are activated in response to emetic agents in the blood and relay information to the vomiting center, which is responsible for inducing the vomiting reflex. Amisulpride is an antiemetic agent that works to limit signals that promote nausea and vomiting. Amisulpride binds to D2 and D3 receptors in the CTZ, leading to reduced dopaminergic signalling into the vomiting center. | |

| Record name | Amisulpride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

71675-85-9, 53583-79-2 | |

| Record name | Amisulpride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71675-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amisulpride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071675859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amisulpride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | amisulpride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amisulpride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amisulpride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMISULPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8110R61I4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amisulpride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126-127, 126 - 127 °C | |

| Record name | Amisulpride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amisulpride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B195520.png)

![2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole](/img/structure/B195531.png)